molecular formula C26H31N3O2 B5643355 3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No.: B5643355
M. Wt: 417.5 g/mol
InChI Key: SHOVQSFNZTWFPI-UHFFFAOYSA-N
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Description

3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the isoquinoline moiety and the substituted phenyl group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide apart is its unique combination of these three structural features, which may confer specific biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-19-15-23(31-2)9-10-25(19)28-26(30)11-8-20-5-4-14-29(17-20)18-22-7-3-6-21-16-27-13-12-24(21)22/h3,6-7,9-10,12-13,15-16,20H,4-5,8,11,14,17-18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOVQSFNZTWFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)CC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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